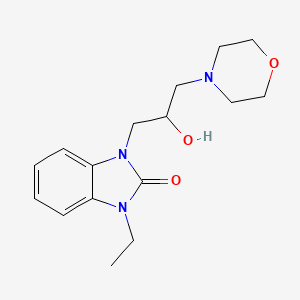
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone, also known as IMPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone works by selectively inhibiting the activity of protein kinases, which are enzymes that play a crucial role in the regulation of various cellular processes. By inhibiting the activity of specific protein kinases, this compound can alter the signaling pathways that they regulate, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific protein kinases that it targets. In some cases, this compound has been shown to induce cell death by disrupting the signaling pathways that regulate cell survival. In other cases, this compound has been shown to induce cell differentiation or alter cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its selectivity for specific protein kinases. This allows researchers to study the functions of individual kinases without affecting the activity of other kinases. However, one limitation of using this compound is that it can be challenging to obtain a pure form of the compound, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several potential future directions for research on (6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone. One area of focus could be the development of new drugs based on the structure of this compound, which could have applications in the treatment of various diseases. Additionally, further studies could be conducted to better understand the specific protein kinases that this compound targets, as well as the signaling pathways that are affected by its inhibition. Finally, new methods for synthesizing and purifying this compound could be developed to improve its availability and reproducibility in lab experiments.
Métodos De Síntesis
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone can be synthesized using a straightforward method that involves the reaction of 6-imidazol-1-ylpyridin-3-amine with 4-methylpiperidin-1-ylmethyl chloride. The resulting product is then purified using column chromatography to obtain a pure form of this compound.
Aplicaciones Científicas De Investigación
(6-Imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of focus has been its use as a chemical probe for studying the activity of protein kinases. This compound has been shown to selectively inhibit the activity of several protein kinases, making it a valuable tool for studying their functions and interactions. Additionally, this compound has been studied for its potential applications in drug discovery, as it has shown promise in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
(6-imidazol-1-ylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-4-7-18(8-5-12)15(20)13-2-3-14(17-10-13)19-9-6-16-11-19/h2-3,6,9-12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTQZMOGGIUGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)



![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)


![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)

![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
